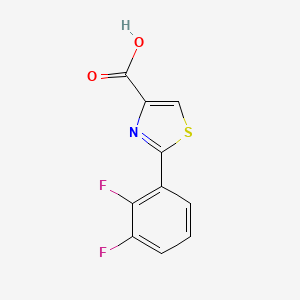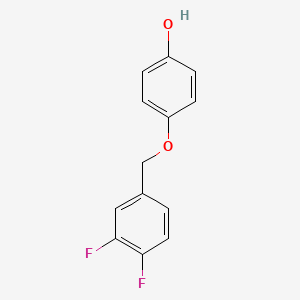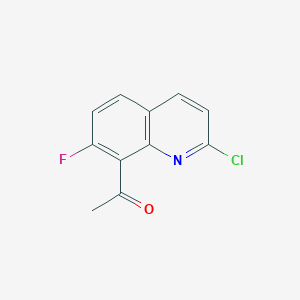![molecular formula C24H17BO2 B8431663 B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid](/img/structure/B8431663.png)
B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid
Descripción general
Descripción
B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a naphthalene ring, which is further substituted with a phenanthrene moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general procedure includes the following steps:
Starting Materials: The synthesis begins with 9-bromophenanthrene and 2-naphthaleneboronic acid.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent such as tetrahydrofuran (THF) or toluene.
Procedure: The mixture is heated under reflux conditions for several hours, allowing the coupling reaction to proceed. After completion, the reaction mixture is cooled, and the product is isolated through filtration and purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds with aryl halides, producing biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The phenanthrene and naphthalene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, toluene).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Electrophiles such as halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3).
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters/Borates: Formed through oxidation of the boronic acid group.
Substituted Phenanthrene/Naphthalene Derivatives: Formed through electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for biological imaging and sensing.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. The phenanthrene and naphthalene rings contribute to the compound’s stability and electronic properties, enhancing its reactivity and utility in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Phenanthrene-9-boronic acid
- Naphthalene-2-boronic acid
- Pyrene-1-boronic acid
Uniqueness
B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid is unique due to the combination of the phenanthrene and naphthalene moieties, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific photophysical characteristics and reactivity profiles.
Propiedades
Fórmula molecular |
C24H17BO2 |
|---|---|
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
(6-phenanthren-9-ylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C24H17BO2/c26-25(27)20-12-11-16-13-19(10-9-17(16)14-20)24-15-18-5-1-2-6-21(18)22-7-3-4-8-23(22)24/h1-15,26-27H |
Clave InChI |
XYTJBFVTIVKXLD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C=C(C=C2)C3=CC4=CC=CC=C4C5=CC=CC=C53)(O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-[4-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]naphthalen-1-yl]oxypyridin-2-yl]-2-methoxyacetamide](/img/structure/B8431646.png)





![N-[(4-bromo-2-fluoro-phenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B8431706.png)
